N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Beschreibung
N1-(2-Fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a phenylsulfonyl-piperidine-ethyl moiety at the N2 position. The 2-fluorobenzyl group may enhance metabolic stability compared to non-fluorinated analogs, while the phenylsulfonyl-piperidine component could influence receptor binding or solubility .
Eigenschaften
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c23-20-12-5-4-8-17(20)16-25-22(28)21(27)24-14-13-18-9-6-7-15-26(18)31(29,30)19-10-2-1-3-11-19/h1-5,8,10-12,18H,6-7,9,13-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHZKHZNKNBWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Molecular Weight : 427.4 g/mol
- IUPAC Name : N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide
- Physical State : Typically appears as a solid or powder.
The biological activity of N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of chemokine receptors, particularly CCR5, which plays a crucial role in immune response and inflammation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Properties : Preliminary studies suggest that it may offer protection against neurodegenerative conditions by modulating neurotransmitter levels .
Case Studies and Research Findings
Synthesis and Chemical Reactions
The synthesis of N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves multiple steps including:
- Formation of the piperidine derivative.
- Introduction of the phenylsulfonyl group.
- Attachment of the 2-fluorobenzyl group through nucleophilic substitution.
- Final condensation to form the oxalamide moiety.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Piperidine-containing oxalamides (e.g., Compound 6) show moderate-to-high antiviral activity, suggesting that the phenylsulfonyl-piperidine moiety in the target compound may confer similar targeting of viral entry mechanisms .
Flavoring Agents: S336 and Related Oxalamides
The umami flavor compound N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) shares the oxalamide core but differs in substituents (Table 2):
| Property | S336 (Flavor Agent) | Target Compound |
|---|---|---|
| N1 Group | 2,4-Dimethoxybenzyl | 2-Fluorobenzyl |
| N2 Group | 2-(Pyridin-2-yl)ethyl | 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl |
| Regulatory Status | Approved globally (FEMA 4233) | Not reported |
| Toxicology (NOEL) | 100 mg/kg bw/day (rat) | Not reported |
Key Observations :
- S336’s dimethoxybenzyl and pyridinyl groups contribute to its umami-enhancing properties, while the target compound’s fluorobenzyl and sulfonyl-piperidine groups likely render it unsuitable for flavor applications.
- The NOEL of 100 mg/kg bw/day for S336 provides a safety margin exceeding 500 million for structurally related oxalamides, suggesting that fluorinated analogs may require similar toxicological evaluation .
Metabolic and Enzymatic Interactions
- This highlights the variability in oxalamide-enzyme interactions based on substituent electronics.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
